4-[2-(2-Hydroxyethoxy)ethyl]morpholine

Pharmaceutical Linker Design ADME Optimization Solubility Enhancement

4-[2-(2-Hydroxyethoxy)ethyl]morpholine (CAS 3603-45-0) is a bifunctional morpholine derivative with the molecular formula C₈H₁₇NO₃ and a molecular weight of 175.23 g/mol. The compound features a morpholine ring attached to a diethylene glycol-like ethoxy chain terminating in a primary hydroxyl group, rendering it a hydrophilic linker and versatile intermediate for fine chemical and pharmaceutical synthesis.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 3603-45-0
Cat. No. B1297784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2-Hydroxyethoxy)ethyl]morpholine
CAS3603-45-0
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1COCCN1CCOCCO
InChIInChI=1S/C8H17NO3/c10-4-8-12-7-3-9-1-5-11-6-2-9/h10H,1-8H2
InChIKeyBLIMWOGCOCPQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(2-Hydroxyethoxy)ethyl]morpholine (CAS 3603-45-0): An Overview of This Bifunctional Morpholine Intermediate for Pharmaceutical Procurement


4-[2-(2-Hydroxyethoxy)ethyl]morpholine (CAS 3603-45-0) is a bifunctional morpholine derivative with the molecular formula C₈H₁₇NO₃ and a molecular weight of 175.23 g/mol . The compound features a morpholine ring attached to a diethylene glycol-like ethoxy chain terminating in a primary hydroxyl group, rendering it a hydrophilic linker and versatile intermediate for fine chemical and pharmaceutical synthesis [1]. It appears as a colorless to light yellow liquid with a predicted density of 1.074 ± 0.06 g/cm³ and a boiling point of 106–108 °C at 3 Torr .

Why Substituting 4-[2-(2-Hydroxyethoxy)ethyl]morpholine with Simpler Morpholine Analogs Compromises Synthetic Utility and Material Performance


While several morpholine derivatives bearing hydroxyalkyl or alkoxy substituents are commercially available, their divergent physicochemical and structural properties preclude direct substitution in applications where precise hydrophilicity, linker length, or reactivity is required. For instance, simpler analogs such as 4-(2-hydroxyethyl)morpholine (CAS 622-40-2) lack the extended diethylene glycol-like ethoxy spacer, resulting in different lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) . Similarly, 2-ethoxy-morpholine regioisomers exhibit distinct basicity and steric profiles that alter their behavior in nucleophilic reactions and coupling steps [1]. Furthermore, generic substitution without consideration of storage and handling specifications may lead to inconsistent batch quality or degradation, as 4-[2-(2-Hydroxyethoxy)ethyl]morpholine requires long-term storage at 2–8°C, whereas some analogs are stable at ambient temperature . The following evidence quantifies these critical differences.

Quantitative Differential Evidence: 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Versus Closest Morpholine Analogs


Extended Ethoxy Spacer Confers Lower Lipophilicity and Higher Topological Polar Surface Area Compared to 4-(2-Hydroxyethyl)morpholine

4-[2-(2-Hydroxyethoxy)ethyl]morpholine possesses an extended diethylene glycol-like ethoxy spacer that markedly reduces its lipophilicity relative to the simpler analog 4-(2-hydroxyethyl)morpholine (CAS 622-40-2). The target compound exhibits an XLogP3 of –0.9 , whereas 4-(2-hydroxyethyl)morpholine has a predicted LogP of approximately –0.6 to –0.8 [1]. This increased hydrophilicity is further substantiated by a higher topological polar surface area (TPSA) of 41.9 Ų for the target compound , versus 32.7 Ų for the analog lacking the additional ethoxy group [2].

Pharmaceutical Linker Design ADME Optimization Solubility Enhancement

Validated Application as a Critical Building Block in A2A Receptor Antagonist Synthesis (Patent CN-111051309-A / WO-2020002969-A1)

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is specifically disclosed and claimed as a synthetic intermediate in the preparation of triazolotriazine derivatives that function as A2A receptor antagonists . In contrast, simpler morpholine analogs such as 4-(2-hydroxyethyl)morpholine and unsubstituted morpholine are not described or utilized in this patent series for constructing the same pharmacophore. The target compound's hydroxyethoxyethyl chain provides the requisite linker length and terminal hydroxyl functionality for subsequent derivatization steps that are essential for achieving A2A antagonist activity [1].

A2A Receptor Antagonists Triazolotriazine Derivatives Immuno-Oncology

Molecular Complexity and Rotatable Bond Count Provide Enhanced Conformational Flexibility Versus 4-(2-Hydroxyethyl)morpholine

The target compound contains five rotatable bonds in its ethoxy-hydroxyethyl side chain, providing greater conformational flexibility compared to 4-(2-hydroxyethyl)morpholine, which possesses only two rotatable bonds [1]. This increased flexibility is critical when the morpholine-containing moiety is used as a linker between a pharmacophore and a solubilizing group, allowing better accommodation within protein binding pockets or on material surfaces. Additionally, the target compound has a higher molecular complexity score of 105 versus 77.5 for 2-ethoxy-morpholine (CAS 91259-04-0), reflecting its more sophisticated structural features for fine-tuning intermolecular interactions [2].

Linker Flexibility Molecular Docking Bioconjugation

Optimal Procurement and Utilization Scenarios for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Based on Differentiated Evidence


Synthesis of A2A Receptor Antagonist Triazolotriazine Derivatives

Procure 4-[2-(2-hydroxyethoxy)ethyl]morpholine when following the synthetic protocols disclosed in patent applications CN-111051309-A or WO-2020002969-A1 for preparing A2A receptor antagonists. Simpler morpholine analogs are not validated for this route and may fail to yield the desired pharmacophore, leading to wasted resources and delayed project timelines. The compound's hydroxyethoxyethyl chain is structurally essential for downstream coupling steps [1].

Installation of Hydrophilic Morpholinoethoxyethyl Linkers in Drug Candidates

Use 4-[2-(2-hydroxyethoxy)ethyl]morpholine as a building block to introduce a hydrophilic, flexible spacer arm between a lipophilic pharmacophore and a solubilizing group. Its XLogP3 of –0.9 and TPSA of 41.9 Ų confer superior aqueous compatibility compared to 4-(2-hydroxyethyl)morpholine (LogP ≈ –0.6 to –0.8; TPSA = 32.7 Ų), improving the ADME profile of the final conjugate .

Development of PEG-like Morpholine-Containing Polymers and Biomaterials

Employ 4-[2-(2-hydroxyethoxy)ethyl]morpholine as a monomer precursor or side-chain modifier in the synthesis of morpholine-based polymers with PEG-mimetic properties. Morpholine-containing polymers exhibit high hydrophilicity and biocompatibility comparable to PEG, and the extended ethoxy chain in this monomer further enhances these characteristics for applications in drug delivery and protein detection [2].

Preparation of Functionalized Surfactants and Surface Stabilizers

Leverage the bifunctional nature of 4-[2-(2-hydroxyethoxy)ethyl]morpholine—combining a basic morpholine nitrogen with a reactive terminal hydroxyl—to synthesize specialty surfactants and surface stabilizers. The compound's five rotatable bonds and amphiphilic character make it suitable for use in detergent formulations and as an additive in gaseous fuel manufacturing where precise interfacial properties are required .

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